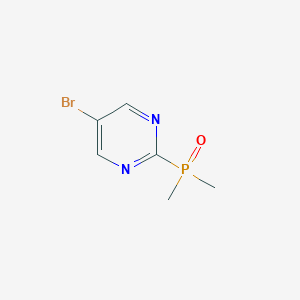

(5-Bromopyrimidin-2-yl)dimethylphosphine oxide

Description

Properties

IUPAC Name |

5-bromo-2-dimethylphosphorylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN2OP/c1-11(2,10)6-8-3-5(7)4-9-6/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGGWIFQTNZZNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=NC=C(C=N1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN2OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Chemical Architecture & Synthetic Utility of (5-Bromopyrimidin-2-yl)dimethylphosphine Oxide

[1]

Executive Summary

(5-Bromopyrimidin-2-yl)dimethylphosphine oxide represents a high-value "bifunctional scaffold" in modern drug discovery. It bridges the gap between traditional heterocyclic chemistry and organophosphorus utility. Unlike the lipophilic diphenylphosphine oxides, the dimethylphosphine oxide (DMPO) moiety serves as a "solubility switch," significantly lowering LogP and acting as a potent hydrogen bond acceptor.

This guide details the chemical properties, chemoselective synthesis, and application of this scaffold.[1] The core value proposition of this molecule lies in its orthogonal reactivity : the C2-position bears a stable, polar phosphine oxide, while the C5-position retains a bromine atom primed for late-stage palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

Chemical Profile & Electronic Properties[1]

Understanding the electronic distribution is critical for predicting reactivity. The pyrimidine ring is electron-deficient, a property amplified by the phosphine oxide at C2.[1]

| Property | Value / Description | Impact on Reactivity |

| Molecular Formula | C₆H₈BrN₂OP | -- |

| Molecular Weight | 235.02 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[1] |

| C2-Substituent | -P(O)(CH₃)₂ | Strong electron-withdrawing group (inductive).[1] Increases acidity of C4/C6 protons. |

| C5-Substituent | -Br | Classic electrophile.[1] Unreactive to SNAr; highly reactive to Pd(0). |

| Solubility | High (Polar Organic/Aq) | The P=O bond is a strong H-bond acceptor, enhancing aqueous solubility compared to aryl analogs.[1] |

| H-Bond Acceptor | Strong | The oxygen on phosphorus is more basic than amide carbonyls, aiding kinase hinge binding.[1] |

Structural Logic

The dimethylphosphine oxide group is tetrahedral, creating a distinct 3D vector compared to planar amide or sulfonamide linkers.[2] This "escape from flatland" is a desired trait in increasing the selectivity of kinase inhibitors.

Chemoselective Synthesis

The synthesis of this compound requires navigating a chemoselectivity challenge. The starting material, 5-bromo-2-chloropyrimidine , possesses two electrophilic sites:[1]

-

C2-Cl: Activated for Nucleophilic Aromatic Substitution (SNAr).

-

C5-Br: Activated for Palladium-catalyzed Oxidative Addition.[1]

To install the phosphorus at C2 without touching the C5-bromide, we utilize the nucleophilicity of the secondary phosphine oxide anion (SPO) rather than a metal-catalyzed route which might scramble the halides.[1]

Protocol: SNAr Displacement

Note: This protocol relies on the tautomeric equilibrium of dimethylphosphine oxide (HP(O)Me₂).

Reagents

-

Substrate: 5-Bromo-2-chloropyrimidine (1.0 equiv)

-

Reagent: Dimethylphosphine oxide (1.1 equiv)

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Solvent: DMF or DMSO (Anhydrous)

-

Atmosphere: Nitrogen or Argon (Strict exclusion of O₂ is not strictly required for SNAr, but recommended to prevent phosphine oxidation side products).

Step-by-Step Methodology

-

Preparation of Nucleophile: In a flame-dried flask under Argon, dissolve dimethylphosphine oxide in anhydrous DMF.

-

Deprotonation: Add K₂CO₃. Stir at room temperature for 15 minutes. The base shifts the equilibrium to the phosphinite anion (Me₂P-O⁻ ↔ Me₂P=O).

-

Addition: Add 5-bromo-2-chloropyrimidine in one portion.

-

Reaction: Heat the mixture to 50–60°C .

-

Critical Control Point: Do not exceed 80°C. Higher temperatures may degrade the pyrimidine ring or cause halogen scrambling.

-

Monitoring: Monitor by LC-MS.[1] The C2-Cl is highly labile due to the two adjacent nitrogens; conversion should be complete within 2–4 hours.

-

-

Workup:

-

Dilute with EtOAc.

-

Wash with brine (3x) to remove DMF.

-

Dry over Na₂SO₄ and concentrate.[3]

-

-

Purification: Flash chromatography (DCM/MeOH gradient). The product is polar; expect elution at 5-10% MeOH.

Synthetic Workflow Diagram

Caption: Chemoselective SNAr synthesis targeting the C2 position while preserving the C5-Bromine handle.

Reactivity Profile & Applications

Once synthesized, the molecule serves as a "Hub" for divergent synthesis.[1] The C5-Bromine is now the primary reactive handle.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The most common application is coupling the pyrimidine core to aryl or heteroaryl boronic acids.

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Solvent: Dioxane/Water (4:1).

-

Significance: This reaction installs the "tail" of the drug molecule. The dimethylphosphine oxide group remains stable under these basic, aqueous conditions.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

Used to install amine solubilizers or active pharmacophores at C5.

-

Catalyst: Pd₂dba₃ / Xantphos.

-

Note: The P=O group can coordinate to Palladium. It may be necessary to increase catalyst loading (5-10 mol%) compared to standard aryl bromides.

C. Reduction (Optional)

While the oxide is usually the desired state, it can be reduced to the phosphine (P(III)) using trichlorosilane (HSiCl₃), though this is rare in medicinal chemistry due to the oxidation sensitivity of alkyl phosphines.

Divergent Synthesis Pathway

Caption: Divergent functionalization of the C5-Bromo handle. The P=O group remains inert during Pd-catalyzed C-C and C-N bond formation.[1]

Medicinal Chemistry Utility

The "Brigatinib Effect"

The dimethylphosphine oxide (DMPO) motif is validated by the ALK inhibitor Brigatinib (Alunbrig). In drug design, replacing a phenyl ring or a tert-butyl group with DMPO often results in:

-

Lower LogP: Increased water solubility (approx. 10–50 fold improvement).

-

Metabolic Stability: The P-C bond is metabolically robust compared to N-dealkylation sites.

-

Novel H-Bonding: The P=O oxygen accepts hydrogen bonds in a geometry distinct from carbonyls, often picking up unique interactions in the ATP-binding pocket of kinases.

Comparative Data: DMPO vs. Analogs

| Functional Group | LogP (Approx) | H-Bond Acceptor Strength | Metabolic Stability |

| -P(O)Me₂ (DMPO) | Low (Polar) | Very High | High |

| -C(O)Me (Acetyl) | Medium | Moderate | Moderate (Hydrolysis risk) |

| -SO₂Me (Sulfone) | Low | Weak | High |

| -Ph (Phenyl) | High (Lipophilic) | None | High |

References

-

Chemical Identity & Availability

-

Medicinal Chemistry of Phosphine Oxides

-

Synthetic Methodology (General C-P Bond Formation)

- Title: Synthesis of Medchem-relevant Dimethylphosphine Oxide (DMPO) Containing Building Blocks.

- Source: Enamine Technical Notes.

- Significance: Describes the SNAr and coupling str

-

URL:[1]

-

Reactivity of 2,4-Dichloropyrimidines

Sources

- 1. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 2. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. achmem.com [achmem.com]

- 5. (5-Bromopyridin-2-yl)dimethylphosphine oxide | 3009838-49-4 [sigmaaldrich.com]

- 6. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

Molecular weight and formula of (5-Bromopyrimidin-2-yl)dimethylphosphine oxide

Topic: Molecular weight and formula of (5-Bromopyrimidin-2-yl)dimethylphosphine oxide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound is a specialized heterocyclic building block increasingly utilized in medicinal chemistry, particularly in the design of kinase inhibitors. It features a pyrimidine core substituted with a bromine atom at the 5-position and a dimethylphosphine oxide (DMPO) group at the 2-position.

This compound represents a strategic "bioisostere" where the highly polar, hydrogen-bond-accepting phosphine oxide moiety mimics amide or sulfone functionalities, potentially improving solubility and metabolic stability in drug candidates. Its 5-bromo substituent serves as a versatile handle for further functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid construction of complex libraries.

Chemical Identity & Physicochemical Properties[1]

The following data consolidates the core identifiers and calculated properties essential for analytical verification and experimental planning.

Identity Matrix

| Parameter | Data |

| Chemical Name | This compound |

| CAS Registry Number | 2613382-99-1 |

| Molecular Formula | C₆H₈BrN₂OP |

| Molecular Weight | 235.02 g/mol |

| SMILES | CP(=O)(C)C1=NC=C(C=N1)Br |

| IUPAC Name | (5-bromopyrimidin-2-yl)-dimethyl-oxophosphorane |

| Appearance | Off-white to pale yellow solid (typical) |

Calculated Properties

| Property | Value | Significance |

| LogP (Predicted) | ~0.5 - 1.2 | Indicates moderate lipophilicity; DMPO lowers LogP compared to alkyl analogs. |

| TPSA | ~45 Ų | Polar surface area dominated by the P=O and pyrimidine nitrogens. |

| H-Bond Acceptors | 3 | (2 Pyrimidine N + 1 Phosphine Oxide O) |

| H-Bond Donors | 0 | Lacks acidic protons, reducing non-specific binding. |

| Rotatable Bonds | 1 | The C(2)-P bond allows conformational flexibility. |

Structural Analysis & Electronic Properties

Understanding the electronic distribution of this molecule is critical for predicting its reactivity and binding interactions.

Electronic Architecture

-

Pyrimidine Core (Electron Deficient): The 1,3-diazine ring is naturally electron-deficient. The presence of the Phosphine Oxide group at the 2-position further modulates this electron density.

-

Dimethylphosphine Oxide (DMPO) Group:

-

Geometry: The phosphorus atom adopts a tetrahedral geometry, projecting the methyl groups and the oxygen atom out of the aromatic plane.

-

Electronic Effect: The P=O bond is highly polarized (

), making the oxygen a strong hydrogen bond acceptor. Unlike carbonyls, the phosphorus center does not participate in

-

-

5-Bromo Substituent:

-

Located at the "meta-like" position relative to the nitrogens, the C-Br bond is activated for oxidative addition by Pd(0) catalysts, but is stable to nucleophilic attack compared to the 2- or 4-positions.

-

Structural Visualization

Caption: Structural logic dictating the synthesis and application of this compound.

Synthesis & Reaction Logic

The synthesis of this compound requires high chemoselectivity to distinguish between the two halogenated positions if starting from a di-halo precursor.

Retrosynthetic Analysis

The most efficient route utilizes 5-bromo-2-chloropyrimidine . The key challenge is selectively installing the phosphorus moiety at C2 without affecting the bromine at C5.

-

Reactivity Hierarchy:

-

SNAr (Nucleophilic Aromatic Substitution): C2-Cl >> C5-Br. The C2 position is flanked by two nitrogen atoms, making it highly susceptible to nucleophilic attack. The C5 position is unactivated for SNAr.

-

Pd-Catalyzed Coupling: C5-Br > C2-Cl (typically).[1][2] Oxidative addition often prefers the less sterically hindered and more polarizable C-Br bond, though C2 activation is possible with specific ligands.

-

Therefore, the preferred synthetic strategy is an SNAr reaction or a highly selective metal-catalyzed cross-coupling targeting the C2-Cl bond.

Experimental Protocol (Representative)

Note: This protocol is synthesized from general methodologies for pyrimidinyl phosphine oxides (e.g., Mykhailiuk et al.).

Reagents:

-

Substrate: 5-Bromo-2-chloropyrimidine (1.0 equiv)

-

Nucleophile: Dimethylphosphine oxide (1.1 equiv)

-

Base: Potassium carbonate (

) or Triethylamine ( -

Catalyst (Optional but recommended for yield): Xantphos/Pd₂(dba)₃ (if SNAr is sluggish)

-

Solvent: 1,4-Dioxane or DMF (Anhydrous)

Step-by-Step Workflow:

-

Preparation: In a glovebox or under Argon, charge a reaction vial with 5-bromo-2-chloropyrimidine, dimethylphosphine oxide, and base.

-

Solvation: Add anhydrous 1,4-dioxane.

-

Reaction: Heat the mixture to 80–100 °C for 12–16 hours.

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine.

-

Purification: Concentrate the organic layer.[2][5] Purify via flash column chromatography (SiO₂).

-

Eluent: DCM/MeOH gradient (due to the polarity of the phosphine oxide).

-

Synthesis Workflow Diagram

Caption: Selective synthesis pathway favoring C2-substitution while preserving the C5-Bromine handle.

Applications in Drug Discovery[1][3][7]

This molecule is primarily used as an intermediate to introduce the dimethylphosphine oxide motif into larger scaffolds.

Kinase Inhibitor Design

The DMPO group is a validated bioisostere in kinase inhibitors (e.g., Brigatinib , an ALK inhibitor).

-

Role: It acts as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket.

-

Advantage: Unlike a carbonyl, the P=O group does not undergo hydration and often confers better metabolic stability.

Modular Library Synthesis

The retained 5-bromo functionality allows this molecule to serve as a "hub."

-

Suzuki Coupling: React with aryl boronic acids to extend the core.

-

Buchwald-Hartwig: React with amines to install solubility-enhancing groups.

-

Sonogashira: React with alkynes for rigid linker systems.

References

- Mykhailiuk, P. K. (2019). Synthesis of Phosphine Oxide-Substituted Pyrimidines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

- 5. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]

5-Bromopyrimidine Phosphine Oxide Derivatives: Synthetic Architectures and Therapeutic Utility

[1]

Executive Summary

The convergence of 5-bromopyrimidine scaffolds with phosphine oxide moieties represents a high-value intersection in modern medicinal chemistry and ligand design.[1] 5-bromopyrimidine serves as a "privileged" electrophile, offering a versatile handle for cross-coupling, while the phosphine oxide group (

This guide synthesizes the literature to provide a definitive technical review of these derivatives. It distinguishes between two distinct structural classes:[1][2]

-

C5-Phosphorylated Pyrimidines: Where the bromine is replaced by a phosphine oxide group (via C-P coupling).[1]

-

Functionalized 5-Bromopyrimidines: Where the bromine is retained, and the phosphine oxide is introduced at the C4 or C2 position (via ortho-lithiation or nucleophilic substitution).

Strategic Value & Chemical Space

The 5-bromopyrimidine core is electron-deficient, making it highly susceptible to nucleophilic attack and metal-catalyzed cross-coupling.[1][3] The introduction of a phosphine oxide group confers unique physicochemical properties:

-

Hydrogen Bond Acceptor (HBA): The oxygen atom in

is a strong HBA, capable of interacting with kinase hinge regions or water networks, often improving potency and solubility compared to amide analogs. -

Metabolic Stability: Unlike amides, the

bond is resistant to hydrolysis and peptidase cleavage. -

Vectorial Geometry: The tetrahedral geometry of the phosphorus atom projects substituents into unique chemical space, distinct from the planar carbonyl group.

Synthetic Architectures and Protocols

The synthesis of these derivatives relies on controlling the reactivity of the pyrimidine ring. The choice of reagents dictates whether the bromine is displaced or retained.

Route A: Palladium-Catalyzed C-P Bond Formation (Bromine Displacement)

This is the primary route for synthesizing 5-(diphenylphosphoryl)pyrimidine derivatives.[1] It utilizes the 5-bromo group as an electrophile in a Hirao-type cross-coupling.[1]

-

Mechanism: Oxidative addition of Pd(0) into the C-Br bond, followed by transmetallation with a secondary phosphine oxide (SPO) and reductive elimination.

-

Key Challenge: Competitive reduction of the C-Br bond (hydrodehalogenation).

-

Optimization: The use of bidentate ligands like Xantphos is critical to stabilize the Pd center and facilitate the reductive elimination of the sterically demanding C-P bond.

Standard Protocol (Self-Validating):

-

Reagents: 5-Bromopyrimidine (1.0 eq), Diphenylphosphine oxide (1.1 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), K₃PO₄ (3.0 eq).

-

Solvent: Anhydrous 1,4-Dioxane or Toluene (Degassed).

-

Conditions: Heat at 100°C for 12–18 hours under Argon.

-

Validation:

Route B: Regioselective Lithiation (Bromine Retention)

To synthesize derivatives where the 5-bromo group is retained (e.g., 5-bromo-4-(diphenylphosphoryl)pyrimidine ), one must exploit the "Halogen Dance" or directed ortho-lithiation (DoM).

-

Reagent Control:

Protocol for C4-Functionalization:

Visualizing Reactivity Landscapes

The following diagram illustrates the divergent synthetic pathways controlled by the choice of base and catalyst.

Caption: Divergent synthesis map. Route A (top) utilizes Palladium catalysis to replace the bromine with a phosphine oxide.[4] Route B (bottom) uses LDA to functionalize the C4 position while retaining the C5-bromine handle.

Functional Applications in Drug Discovery

Kinase Inhibition (The Brigatinib Effect)

The inclusion of phosphine oxides in pyrimidine-based kinase inhibitors is validated by Brigatinib (Alunbrig) . Although Brigatinib attaches the phosphine oxide to an aniline side chain, the principle applies directly to 5-bromopyrimidine derivatives.

-

Mechanism: The

group accepts hydrogen bonds from the kinase hinge region (e.g., Met residue) or the solvent front. -

Solubility: The high polarity of the

bond significantly lowers logP compared to alkyl/aryl analogs, improving oral bioavailability.

Comparative Data: Phosphine Oxide vs. Carbonyl

| Feature | Phosphine Oxide ( | Carbonyl/Amide ( | Advantage |

| Bond Length | ~1.48 Å | ~1.23 Å | P=O projects deeper into pockets.[1] |

| Dipole Moment | ~4.5 D | ~2.5 D | Higher solubility/polarity.[1] |

| H-Bond Acceptor | Strong (3 lone pairs) | Moderate (2 lone pairs) | Enhanced binding affinity. |

| Metabolic Stability | High (Oxidatively robust) | Variable (Hydrolysis risk) | Longer half-life.[1] |

References

-

Discovery of Brigatinib (AP26113): Huang, W. S., et al. "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase." Journal of Medicinal Chemistry, 2016, 59(10), 4948–4964. Link

-

Pd-Catalyzed C-P Bond Formation: Zhao, Y. L., et al. "Nickel-Catalyzed Cross-Coupling of Aryl Halides with Dialkyl Phosphite and Diphenylphosphine Oxide."[1][5] Chemistry – A European Journal, 2012, 18(31), 9622–9627.[5] (Note: Discusses Ni/Pd parallels for this transformation). Link

-

Regioselective Lithiation of Pyrimidines: Mosrin, M., & Knochel, P. "Regio- and Chemoselective Metalations of N-Heterocycles." Chemistry – A European Journal, 2009.[1] (Detailed protocols on LDA vs nBuLi selectivity). Link

-

Phosphine Oxides in Med Chem: Finkbeiner, P., et al. "Phosphine Oxides from a Medicinal Chemist’s Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery."[1] Journal of Medicinal Chemistry, 2020, 63(13), 7081–7107. Link

-

Synthesis of Pyrimidyl-Phosphines: Doherty, S., et al. "Synthesis and Applications of tert-Alkylphosphines."[1] Nottingham ePrints, 2021. (Describes synthesis of 5-pyrimidyl-phosphines from 5-bromopyrimidine). Link

Sources

- 1. 5-Bromopyrimidine | C4H3BrN2 | CID 78344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2009143389A1 - Phosphorous derivatives as kinase inhibitors - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 5. escholarship.org [escholarship.org]

Structural Analysis & Application Guide: (5-Bromopyrimidin-2-yl)dimethylphosphine Oxide

The following technical guide details the structural analysis, synthesis, and application of (5-Bromopyrimidin-2-yl)dimethylphosphine oxide , a high-value building block for medicinal chemistry.

Executive Summary

In the wake of the FDA approval of Brigatinib (Alunbrig), the dimethylphosphine oxide (DMPO) moiety has transitioned from a synthetic curiosity to a validated pharmacophore. The This compound building block represents a strategic scaffold that combines the solubility-enhancing properties of the DMPO group with the versatile reactivity of a 5-bromopyrimidine.

This guide provides a comprehensive structural analysis, a self-validating synthesis protocol, and a reactivity profile designed to assist medicinal chemists in integrating this motif into drug discovery programs.

Molecular Architecture & Electronic Profile

The utility of this building block stems from the unique electronic perturbation the phosphine oxide exerts on the pyrimidine ring. Unlike amides or sulfones, the P=O bond is hyper-polarized, acting as a potent hydrogen bond acceptor (HBA) while significantly lowering lipophilicity.

Electronic Structure Analysis

-

Geometry: The phosphorus atom adopts a distorted tetrahedral geometry (

-like), projecting the oxygen and methyl groups out of the heteroaromatic plane. -

Dipole Moment: The

bond creates a strong dipole (approx. 4.0–4.5 D), which increases aqueous solubility without introducing ionizable protons (unlike carboxylic acids or amines). -

H-Bonding: The phosphoryl oxygen is a "pure" H-bond acceptor. It lacks H-bond donor (HBD) capability, reducing the likelihood of non-specific binding often associated with HBD/HBA pairs.

Physicochemical Properties (Calculated)

| Property | Value | Impact on Drug Design |

| Formula | Core Scaffold | |

| MW | 235.02 Da | Fragment-like, high Ligand Efficiency (LE) potential |

| cLogP | ~ -0.5 to 0.1 | significantly lower than 5-bromo-2-methylpyrimidine (~1.8) |

| TPSA | ~ 43 Ų | Good membrane permeability range |

| H-Bond Acceptors | 3 (2 N, 1 O) | The P=O oxygen is the dominant acceptor |

Synthesis & Purity Profiling (Self-Validating Protocol)

The synthesis relies on the chemoselective Pd-catalyzed C-P bond formation. The critical challenge is differentiating between the C2 and C5 positions. We utilize 5-bromo-2-iodopyrimidine as the starting material; the weaker C-I bond undergoes oxidative addition preferentially over the C-Br bond.

Reaction Workflow Diagram

The following Graphviz diagram illustrates the selective synthesis and downstream application workflow.

Figure 1: Chemoselective synthesis workflow targeting the C2-position while preserving the C5-bromide for library generation.

Step-by-Step Protocol

Reagents: 5-Bromo-2-iodopyrimidine (1.0 eq), Dimethylphosphine oxide (1.2 eq),

-

Inerting: Charge a Schlenk flask with 5-bromo-2-iodopyrimidine,

, and Xantphos. Evacuate and backfill with Argon ( -

Solvation: Add anhydrous dioxane and DIPEA via syringe.

-

Addition: Add dimethylphosphine oxide (liquid) via syringe. Note:

is air-sensitive; handle under inert atmosphere. -

Reaction: Heat to 100 °C for 4–6 hours.

-

Checkpoint 1 (In-Process Control): Aliquot 50 µL into

.-

Pass Criteria:

NMR shows disappearance of SM doublet (~20–40 ppm, -

Fail Criteria: Presence of bis-phosphorylated product (coupling at both C2 and C5).

-

-

Workup: Cool to RT, filter through Celite, concentrate. Purify via silica gel chromatography (Gradient: 0

10% MeOH in DCM). The phosphine oxide is polar; ensure column is flushed well.

Structural Characterization Protocols

Accurate characterization is vital to ensure the C-Br handle remains intact.

NMR Spectroscopy Data (Simulated)

The following table summarizes the expected chemical shifts based on electronic shielding effects and literature analogs.

| Nucleus | Shift ( | Multiplicity | Coupling ( | Assignment |

| +32.0 – +36.0 | Singlet | - | P =O core | |

| 1.85 – 2.05 | Doublet | P-CH | ||

| 8.90 – 9.10 | Doublet | Pyrimidine H 4, H 6 | ||

| ~18.0 | Doublet | P-C H | ||

| ~165.0 | Doublet | Pyrimidine C 2 (ipso) |

Interpretation:

-

The

singlet is the primary purity indicator. Any side products (e.g., oxidized phosphinic acids) will appear upfield or downfield. -

The

doublet at ~9.0 ppm confirms the symmetry of the pyrimidine ring, implying the substitution is at the C2 position. If the substitution were at C4, the symmetry would break, yielding two distinct aromatic signals.

Mass Spectrometry (HRMS)

-

Ionization: ESI+

-

Expected Mass (

): 234.96 / 236.96 (1:1 ratio). -

Validation: The 1:1 isotopic pattern is crucial. It confirms the Bromine atom is still present . Loss of the Br isotope pattern indicates dehalogenation (a common side reaction in Pd-catalysis if temperature is too high).

Reactivity & Applications

The "Suzuki Handle"

The C5-position bromine is electronically activated for cross-coupling due to the electron-deficient nature of the pyrimidine ring, further enhanced by the electron-withdrawing phosphine oxide at C2.

-

Recommended Catalyst:

or -

Stability: The C2-P bond is robust under standard Suzuki basic conditions (

,

Pharmacophore Mapping

The diagram below visualizes how this building block interacts within a biological binding pocket.

Figure 2: Pharmacophore map highlighting the dual role of the P=O group (solubility/binding) and the Br-handle (diversification).

References

-

Phosphine Oxides in Medicinal Chemistry

-

Finkbeiner, P., et al. "Phosphine Oxides from a Medicinal Chemist’s Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery." Journal of Medicinal Chemistry, 2020. Link

-

-

Synthesis of Pyrimidinyl Phosphine Oxides

-

Mykhailiuk, P. K., et al. "Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications." The Journal of Organic Chemistry, 2021. Link

-

-

Brigatinib Discovery (Case Study)

-

Huang, W. S., et al. "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase." Journal of Medicinal Chemistry, 2016. Link

-

-

General Phosphine Oxide Building Blocks

-

Enamine Ltd. "Dimethylphosphine Oxide Containing Building Blocks." Link

-

Methodological & Application

Application Note: Synthesis Protocols for (5-Bromopyrimidin-2-yl)dimethylphosphine oxide

Based on the specific structural requirements and chemical reactivity profiles of the target molecule, here is the detailed Application Note and Synthesis Protocol.

Executive Summary & Strategic Analysis

(5-Bromopyrimidin-2-yl)dimethylphosphine oxide (CAS: 2613382-99-1) is a high-value bifunctional heterocyclic building block. It features two chemically orthogonal handles:

-

C2-Phosphine Oxide: A polar, hydrogen-bond accepting motif that improves solubility and metabolic stability in kinase inhibitors.

-

C5-Bromide: A handle primed for Palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig) to elaborate the core scaffold.[1]

Retrosynthetic Logic

The synthesis poses a chemoselectivity challenge . The starting material, 5-bromo-2-chloropyrimidine , contains two electrophilic sites.[1][2]

-

C5-Br Site: Highly reactive toward oxidative addition by Pd(0) (Pd-catalyzed coupling).

-

C2-Cl Site: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-deficient pyrimidine ring.

Critical Decision: To synthesize the target without losing the bromine atom, one must avoid Pd-catalysis in the first step, as Palladium prefers the C-Br bond over the C-Cl bond.[1] Therefore, the optimal route is a Metal-Free SNAr Displacement utilizing the high electrophilicity of the C2 position.[1]

Reaction Scheme Visualization

Caption: Chemoselective pathway analysis. The SNAr route (solid lines) targets C2, preserving the C5-Br handle.[1] Pd-catalysis (dotted red) would destroy the C5-Br bond.

Detailed Experimental Protocols

Method A: Metal-Free SNAr Displacement (Recommended)

This protocol relies on the generation of the dimethylphosphinite anion in situ using a mild base, which selectively displaces the C2-chloride.[1]

Reagents & Materials:

-

Substrate: 5-Bromo-2-chloropyrimidine (1.0 equiv)

-

Nucleophile: Dimethylphosphine oxide (1.2 equiv) [CAS: 7211-39-4]

-

Base: Potassium Carbonate (K₂CO₃), anhydrous, -325 mesh (2.0 equiv)[1]

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.5 M concentration)[1]

-

Atmosphere: Nitrogen or Argon (Strictly inert)

Step-by-Step Procedure:

-

Preparation (Inert Atmosphere):

-

Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Cool to room temperature under a stream of Nitrogen.

-

Charge the flask with 5-Bromo-2-chloropyrimidine (10.0 mmol, 1.93 g) and Potassium Carbonate (20.0 mmol, 2.76 g).[1]

-

-

Reagent Addition:

-

Add anhydrous DMF (20 mL) via syringe.

-

Add Dimethylphosphine oxide (12.0 mmol, 0.94 g) (Note: DMPO is hygroscopic and air-sensitive; handle in a glovebox or use a solution if possible).[1]

-

-

Reaction:

-

Heat the mixture to 90 °C in an oil bath.

-

Monitor reaction progress by LC-MS or TLC (5% MeOH in DCM).

-

Benchmark: Full conversion is typically observed within 4–6 hours. The product will appear more polar than the starting material.[1]

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with EtOAc (100 mL) and water (50 mL).

-

Critical Wash: Wash the organic layer with 5% aqueous LiCl solution (3 x 30 mL) to effectively remove DMF.

-

Wash with brine (30 mL), dry over anhydrous Na₂SO₄, and filter.[1]

-

-

Purification:

Yield Expectations: 75–85% isolated yield.

Method B: Phase-Transfer Catalyzed (Alternative)

Useful if anhydrous DMF handling is problematic or for scale-up where liquid-liquid biphasic systems are preferred.

-

Solvent: Toluene / Water (1:1).

-

Catalyst: TBAB (Tetrabutylammonium bromide, 5 mol%).[1]

-

Base: KOH (3.0 equiv).

-

Conditions: Reflux for 12 hours.

-

Note: Reaction rates are generally slower than Method A due to the biphasic nature, but work-up is simplified (phase separation).[1]

Data Analysis & Characterization

Table 1: Physicochemical Properties & Characterization Data

| Parameter | Value / Description |

| Appearance | Off-white to pale yellow solid |

| Molecular Weight | 235.02 g/mol |

| Formula | C₆H₈BrN₂OP |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.85 (d, J = 2.5 Hz, 2H, Ar-H), 1.85 (d, J = 13.5 Hz, 6H, P-CH₃) |

| ³¹P NMR (162 MHz, CDCl₃) | δ 35.5 (s) (Typical shift for aryl-P(O)Me₂) |

| LC-MS (ESI+) | [M+H]⁺ = 234.9/236.9 (1:1 Br isotope pattern) |

| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in Et₂O, Hexanes |

Workflow Visualization

Caption: Operational workflow for the synthesis of this compound.

Safety & Handling Guidelines

-

Dimethylphosphine Oxide (DMPO): While less pyrophoric than secondary phosphines, DMPO is air-sensitive and can degrade.[1] Store under Argon at 2-8°C. It is an irritant; use in a fume hood.

-

5-Bromo-2-chloropyrimidine: A skin sensitizer and lachrymator. Avoid contact with skin and eyes.

-

Reaction Pressure: If performing in a sealed tube (recommended for small scale), be aware of pressure build-up at 90°C.[1]

-

Waste Disposal: Aqueous waste containing DMF and LiCl should be treated as halogenated organic waste due to dissolved pyrimidine residues.

References

-

Achmem. "this compound Product Page." Achmem Chemical Catalog. Accessed 2025.[5][6][7] Link

-

BenchChem. "Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine." BenchChem Technical Notes. Link

-

Zakirova, G. G., et al. "Palladium-Catalyzed C-P Cross-Coupling between (Het)aryl Halides and Secondary Phosphine Oxides."[1][8] Synthesis, vol. 51, 2019, pp. 2379-2386.[1][8] (Cited for general reactivity context). Link

-

Enamine. "Synthesis of medchem-relevant Dimethylphosphine Oxide (DMPO) containing building blocks." Enamine Scientific Resources. Link

-

Sigma-Aldrich. "2-Amino-5-bromopyrimidine Product & Safety Data." Merck/Sigma-Aldrich. Link

Sources

- 1. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Palladium-Catalyzed C-P Cross-Coupling between (Het)aryl Halides and Secondary Phosphine Oxides [organic-chemistry.org]

Application Notes and Protocols: Suzuki-Miyaura Coupling of (5-Bromopyrimidin-2-yl)dimethylphosphine Oxide for Advanced Drug Discovery

Introduction: The Strategic Advantage of the Pyrimidinyl Dimethylphosphine Oxide Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine core is a privileged scaffold, forming the backbone of numerous therapeutic agents. Its derivatization through robust and versatile cross-coupling reactions is a cornerstone of drug discovery programs.[1] The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands out for its mild conditions, broad functional group tolerance, and the commercial availability of its organoboron reagents.[2] This guide focuses on a particularly strategic building block: (5-Bromopyrimidin-2-yl)dimethylphosphine oxide . The incorporation of the dimethylphosphine oxide (DMPO) moiety is not a trivial substitution; it imparts a unique and highly desirable set of physicochemical properties to the pyrimidine scaffold, making it an invaluable asset for researchers, scientists, and drug development professionals.

The DMPO group is a potent hydrogen bond acceptor and significantly enhances the aqueous solubility of parent molecules while reducing their lipophilicity.[3][4][5] These properties are critical for improving the ADME (absorption, distribution, metabolism, and excretion) profile of drug candidates. A notable example of the successful application of a phosphine oxide in drug design is the FDA-approved anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib, where the P=O bond serves as a key hydrogen-bond acceptor.[6]

These application notes provide a comprehensive technical guide to leveraging this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic rationale behind experimental choices, provide detailed, field-proven protocols, and offer insights into optimizing these transformations for the synthesis of novel compounds with therapeutic potential.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the Suzuki-Miyaura coupling mechanism is paramount for troubleshooting and optimizing the reaction. The catalytic cycle, primarily driven by a palladium catalyst, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex. This is often the rate-determining step, and the reactivity of the halide follows the general trend I > Br > Cl.[8] The subsequent transmetalation involves the transfer of the organic group from the boron atom to the palladium center, a step that is facilitated by a base.[9] Finally, reductive elimination from the resulting diarylpalladium complex yields the desired biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[10]

Experimental Protocols: A Guide to Best Practices

General Protocol for Suzuki-Miyaura Coupling

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

-

Phosphine ligand (e.g., SPhos, XPhos, PPh₃) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system to the flask via cannula or syringe.

-

Catalyst Addition: In a separate vial, pre-mix the palladium pre-catalyst and the phosphine ligand in a small amount of the reaction solvent. Add this catalyst solution to the reaction mixture under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS). For microwave-assisted reactions, a temperature of 100-150 °C for 15-60 minutes is a good starting point.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Data Presentation: Catalyst and Base Screening

The choice of catalyst, ligand, and base is critical for the success of the Suzuki-Miyaura coupling. The following tables provide a starting point for the optimization of these parameters, based on literature precedents for similar substrates.

Table 1: Catalyst and Ligand Selection

| Palladium Pre-catalyst | Ligand | Typical Loading (mol%) | Notes |

| Pd(OAc)₂ | SPhos | 1-2 | Highly active for a broad range of aryl and heteroaryl bromides.[13] |

| Pd₂(dba)₃ | XPhos | 1-2 | Effective for sterically hindered substrates. |

| Pd(PPh₃)₄ | - | 3-5 | A classic, versatile catalyst, though may require higher temperatures and longer reaction times. |

| PdCl₂(dppf) | - | 2-5 | Often used for challenging couplings. |

Table 2: Base and Solvent System Selection

| Base | Solvent System | Temperature (°C) | Notes |

| K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 90-100 | A common and effective combination for many Suzuki couplings. |

| K₃PO₄ | Toluene / H₂O (10:1) | 100-110 | A stronger base that can be beneficial for less reactive boronic acids.[12] |

| Cs₂CO₃ | DMF | 80-100 | Often used for difficult couplings or when a non-aqueous system is preferred. |

Expertise and Experience: Causality Behind Experimental Choices

-

Why an Inert Atmosphere? The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and lower yields. Therefore, maintaining an inert atmosphere throughout the reaction is crucial.

-

The Role of Water: The presence of a small amount of water in the solvent system is often beneficial. It can help to dissolve the inorganic base and facilitate the transmetalation step by promoting the formation of the borate anion [R-B(OH)₃]⁻, which is more nucleophilic than the corresponding boronic acid.[9]

-

Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like SPhos and XPhos are often superior for coupling heteroaryl halides.[2] They promote the oxidative addition and reductive elimination steps and can stabilize the palladium catalyst, leading to higher turnover numbers.

-

Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction, often leading to higher yields in a fraction of the time compared to conventional heating. This is particularly useful for high-throughput synthesis in a drug discovery setting.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating. By systematically screening the parameters outlined in the tables above, researchers can quickly identify the optimal conditions for their specific substrate combination. It is recommended to start with a small-scale reaction to conserve valuable starting materials. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and to identify any potential side products.

Conclusion: Unlocking New Chemical Space

This compound is a powerful building block for the synthesis of novel pyrimidine derivatives with enhanced drug-like properties. The Suzuki-Miyaura coupling provides a robust and versatile method for its elaboration. By understanding the underlying mechanism and systematically optimizing the reaction conditions, researchers can efficiently access a wide range of novel compounds, thereby expanding the chemical space for drug discovery and development.

References

-

Stambirskyi, M. V., Kostiuk, T., Sirobaba, S. I., Rudnichenko, A., Titikaiev, D. L., Dmytriv, Y. V., Kuznietsova, H., Pishel, I., Borysko, P., & Mykhailiuc, P. K. (2021). Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications. The Journal of Organic Chemistry, 86(18), 12783–12801. [Link]

-

Lao, K. Q., & Ruan, J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(22), 7269–7273. [Link]

-

Stambirskyi, M. V., Kostiuk, T., Sirobaba, S. I., Rudnichenko, A., Titikaiev, D. L., Dmytriv, Y. V., Kuznietsova, H., Pishel, I., Borysko, P., & Mykhailiuc, P. K. (2021). Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications. The Journal of Organic Chemistry, 86(18), 12783–12801. [Link]

-

Hussain, M., Ahmed, N., Ayub, K., Mahmood, T., Tahir, M. N., & Langer, P. (2012). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Helvetica Chimica Acta, 95(8), 1433-1444. [Link]

-

Ali, A., et al. (2018). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 23(10), 2469. [Link]

-

WWJMRD. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

-

Singh, U. P., & Gahtori, P. (2020). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 10(11), 1276. [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 15, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. ias.ac.in [ias.ac.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

- 9. youtube.com [youtube.com]

- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

Application Notes & Protocols for (5-Bromopyrimidin-2-yl)dimethylphosphine oxide as a Ligand Precursor

Introduction: The Strategic Advantage of Phosphine Oxide Precursors in Modern Catalysis

In the landscape of palladium-catalyzed cross-coupling reactions, the development of robust, efficient, and user-friendly catalytic systems is paramount for researchers in medicinal chemistry and materials science. Traditional phosphine ligands, while highly effective, are often sensitive to air and moisture, necessitating handling in inert atmospheres and complicating reaction setup. (5-Bromopyrimidin-2-yl)dimethylphosphine oxide emerges as a strategic solution to this challenge. It serves as an air-stable solid precursor to a highly effective electron-rich and sterically accessible monophosphine ligand.[1] The phosphine oxide moiety is conveniently reduced in situ to the active phosphine ligand, which then participates in the catalytic cycle. This pre-ligand strategy simplifies experimental procedures, enhances reproducibility, and offers a reliable platform for a variety of cross-coupling transformations.[2]

The pyrimidine core of the resulting ligand is not merely a structural backbone; its electron-deficient nature and the presence of nitrogen atoms can influence the electronic properties of the phosphorus center and provide secondary coordination sites, potentially stabilizing catalytic intermediates.[3] This unique combination of features makes the derived (pyrimidin-2-yl)dimethylphosphine ligand a compelling choice for challenging cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations. This guide provides a comprehensive overview of the synthesis, activation, and application of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

PART 1: Synthesis of the Ligand Precursor

The synthesis of this compound can be achieved through a targeted lithiation of a suitable pyrimidine precursor followed by quenching with an appropriate phosphorus electrophile. A representative and effective strategy involves the selective lithiation of 2,5-dibromopyrimidine. The significant difference in the acidity of the protons on the pyrimidine ring, and the directing effect of the bromine atoms, allows for regioselective deprotonation.

Protocol 1: Synthesis of this compound

This protocol is based on established procedures for the lithiation of halopyrimidines and subsequent phosphorylation.[4]

Reaction Scheme:

Materials:

-

2,5-Dibromopyrimidine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Chlorodimethylphosphine oxide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,5-dibromopyrimidine (1.0 equiv). Dissolve it in anhydrous THF (10 mL per 1 mmol of pyrimidine).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equiv) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Phosphorylation: In a separate flame-dried flask, dissolve chlorodimethylphosphine oxide (1.1 equiv) in anhydrous THF. Add this solution dropwise to the lithiated pyrimidine solution at -78 °C.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.

PART 2: In Situ Generation of the Active Ligand and Applications in Cross-Coupling

A key advantage of using this compound is its role as a pre-ligand, which is reduced to the active (5-Bromopyrimidin-2-yl)dimethylphosphine in situ. This circumvents the need to handle the often air-sensitive phosphine directly. Silanes, such as phenylsilane (PhSiH₃) or polymethylhydrosiloxane (PMHS), are mild and effective reducing agents for this transformation.[3][5][6]

Workflow for In Situ Ligand Generation and Catalysis

Caption: General workflow for in situ ligand generation and catalysis.

Application Protocol 2: Suzuki-Miyaura Coupling of Aryl Bromides

The ligand derived from this compound is expected to be highly effective in Suzuki-Miyaura couplings due to its electron-rich nature, which facilitates the oxidative addition step of the catalytic cycle.[7][8]

Reaction Scheme:

Materials:

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

This compound

-

Aryl bromide

-

Arylboronic acid

-

Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

-

Phenylsilane (PhSiH₃)

-

Anhydrous 1,4-dioxane or Toluene

-

Deionized water

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (1-2 mol%), this compound (2-4 mol%, typically L:Pd = 2:1), the aryl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen (repeat 3 times).

-

Reagent Addition: Add the anhydrous solvent, followed by phenylsilane (1.5 equiv). If using a phosphate base, a small amount of water (e.g., 4 equiv relative to the limiting reagent) can be beneficial.[7]

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

-

Work-up and Purification: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Pd Source (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (1.5) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | >90 |

| 4-Bromoanisole | 4-Acetylphenylboronic acid | Pd₂(dba)₃ (1.0) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 16 | 85-95 |

| 2-Bromopyridine | 3-Methoxyphenylboronic acid | Pd(OAc)₂ (2.0) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 18 | 80-90 |

Yields are representative based on similar pyrimidinyl phosphine ligands and are for illustrative purposes.

Application Protocol 3: Buchwald-Hartwig Amination of Aryl Bromides

The formation of C-N bonds via Buchwald-Hartwig amination is another key application for this class of ligands. The electron-donating character of the dialkylphosphino group is crucial for promoting the reductive elimination step, which is often rate-limiting.[9][10]

Reaction Scheme:

Materials:

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

This compound

-

Aryl bromide

-

Amine (primary or secondary)

-

Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)

-

Phenylsilane (PhSiH₃)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

Procedure:

-

Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium precursor (1-2 mol%), this compound (2-4 mol%), and the base (1.4 equiv).

-

Reagent Addition: Remove the tube from the glovebox, place it under an inert atmosphere, and add the anhydrous solvent. Then, add the aryl bromide (1.0 equiv) and the amine (1.2 equiv) via syringe. Finally, add phenylsilane (1.5 equiv).

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Work-up and Purification: Cool the reaction to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a plug of silica gel. Concentrate the filtrate and purify the crude product by column chromatography or crystallization.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Pd Source (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 4-Bromotoluene | Morpholine | Pd₂(dba)₃ (1.0) | NaOtBu (1.4) | Toluene | 100 | 18 | >90 |

| 1-Bromo-4-tert-butylbenzene | Aniline | Pd(OAc)₂ (1.5) | LHMDS (1.4) | THF | 80 | 24 | 85-95 |

| 3-Bromopyridine | n-Hexylamine | Pd₂(dba)₃ (1.5) | NaOtBu (1.4) | Toluene | 110 | 16 | 80-90 |

Yields are representative based on similar electron-rich phosphine ligands and are for illustrative purposes.[2]

PART 3: Mechanistic Considerations and Rationale

The efficacy of the ligand derived from this compound is rooted in fundamental principles of organometallic chemistry. The catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions share common intermediates where the ligand's properties are crucial.

Caption: A simplified catalytic cycle for Pd-catalyzed cross-coupling.

-

Oxidative Addition: The electron-rich nature of the (pyrimidin-2-yl)dimethylphosphine ligand enhances the electron density on the Pd(0) center. This increased nucleophilicity facilitates the oxidative addition of the aryl halide to the palladium, a step that is often rate-limiting, particularly for less reactive aryl chlorides.[7]

-

Transmetalation/Amine Coordination: The steric bulk of the ligand, while modest, is sufficient to promote the formation of a monoligated palladium species, which is often the most active in the catalytic cycle. For the Buchwald-Hartwig amination, the ligand's basicity can also influence the ease of amine coordination and subsequent deprotonation.

-

Reductive Elimination: The strong sigma-donating ability of the ligand promotes the final reductive elimination step, where the C-C or C-N bond is formed, and the active Pd(0) catalyst is regenerated.[9] The pyrimidine nitrogen atoms may play a role in stabilizing the transition state of this step through non-covalent interactions.

Conclusion

This compound represents a highly practical and efficient entry point into catalysis with electron-rich phosphine ligands. Its air-stability simplifies handling and improves experimental consistency, while the in situ reduction protocol offers a convenient route to the active catalytic species. The resulting ligand demonstrates excellent potential for a broad range of palladium-catalyzed cross-coupling reactions, making this pre-ligand a valuable tool for researchers in drug discovery and materials science. The protocols and insights provided herein are intended to serve as a robust starting point for the successful application of this versatile ligand precursor.

References

-

Klueto. Pyrimidine Functionalized Phosphine Ligands and Their Application in Catalysis. Ludwig-Maximilians-Universität München; 2008. [Link]

- Ragogna, P. J., et al.

-

Ackermann, L., et al. Air-Stable Secondary Phosphine Oxide or Chloride (Pre)Ligands for Cross-Couplings of Unactivated Alkyl Chlorides. Organic Letters. 2010;12(10):2298-301. [Link]

- Ackermann, L., et al. Air-stable secondary phosphine oxide as preligand for palladium-catalyzed intramolecular alpha-arylations with chloroarenes. Organic Letters. 2009;11(19):4274-6.

-

Billingsley, K. L., et al. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. 2007;72(14):5263-72. [Link]

- Herault, D., et al. Reduction of secondary and tertiary phosphine oxides to phosphines. Chemical Society Reviews. 2015;44(9):2508-28.

- J&K Scientific. Buchwald-Hartwig Cross-Coupling. Published February 23, 2021.

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Published June 30, 2023. [Link]

-

Dorel, R., et al. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. 2019;58(48):17118-29. [Link]

-

Wikipedia. Buchwald–Hartwig amination. Accessed February 2026. [Link]

-

Barrios-Landeros, F., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. 2009;42(6):759-71. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Al-Masum, M., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. 2020;25(21):4945. [Link]

- Myers, A. The Suzuki Reaction - Chem 115. Harvard University.

- Singh, R. P., et al. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. 2007;72(14):5263-72.

- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- Sonavane, S., et al. A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. 2021;11(3):447-452.

- Hirota, K., et al. Synthesis of 5-Substituted Pyrimidines. ortho-Directed Lithiation of Pyrimidine Derivatives. Journal of the Chemical Society, Perkin Transactions 1. 1987;(6):1293-8.

- Ilavský, D., et al. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. 1999;51(11):2723-8.

- Hansen, A. L., et al. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl) Ether. Molecules. 2023;28(2):831.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphine synthesis by reduction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. research.rug.nl [research.rug.nl]

Application Notes and Protocols: Strategic Functionalization of the 5-Bromo Position in Pyrimidine Phosphine Oxides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrimidine Phosphine Oxides

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its prevalence is due to its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, making it a privileged structure in drug design. The strategic functionalization of the pyrimidine ring is a key activity in the generation of novel drug candidates and in structure-activity relationship (SAR) studies.[3]

Among the various functional groups that can be introduced, the phosphine oxide moiety has gained significant attention in recent years. Phosphine oxides are highly polar functional groups that can act as strong hydrogen bond acceptors.[4][5] Their incorporation into drug molecules can lead to improved physicochemical properties such as increased solubility and metabolic stability, which are critical for bioavailability and overall drug efficacy.[4] A prominent example of a successful drug featuring this motif is Brigatinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy, which contains a dimethylphosphine oxide group.[4][6][7]

The 5-bromo position on a pyrimidine ring serves as a versatile handle for introducing molecular diversity through various transition metal-catalyzed cross-coupling reactions.[7] This document provides a comprehensive guide to the functionalization of the 5-bromo position in pyrimidine phosphine oxides, offering detailed protocols and insights into the key chemical transformations that enable the synthesis of novel and complex molecular architectures for drug discovery and development.

Synthesis of the Core Scaffold: 5-Bromopyrimidine Phosphine Oxides

The starting material for the functionalization reactions described herein is a 5-bromopyrimidine bearing a phosphine oxide group. A common and effective method for the synthesis of such compounds is the palladium-catalyzed C-P cross-coupling reaction between a dihalopyrimidine and a secondary phosphine oxide.[8][9] For instance, (5-bromo-2-chloropyrimidin-4-yl)diphenylphosphine oxide can be a key intermediate, allowing for subsequent functionalization at the 5-position.

Workflow for the Synthesis of a 5-Bromopyrimidine Phosphine Oxide Intermediate

Caption: Synthesis of a key 5-bromopyrimidine phosphine oxide intermediate.

Protocol 1: Synthesis of (5-bromo-2-chloropyrimidin-4-yl)diphenylphosphine oxide

This protocol describes a general procedure for the palladium-catalyzed phosphinylation of 2,4-dichloro-5-bromopyrimidine.

Materials:

-

2,4-dichloro-5-bromopyrimidine

-

Diphenylphosphine oxide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Toluene, anhydrous

-

Standard glassware for inert atmosphere reactions

-

Schlenk line or glovebox

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,4-dichloro-5-bromopyrimidine (1.0 equiv.), diphenylphosphine oxide (1.1 equiv.), Pd(OAc)₂ (0.05 equiv.), and Xantphos (0.10 equiv.).

-

Add anhydrous toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

-

Add DBU (2.0 equiv.) to the reaction mixture via syringe.

-

Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired (5-bromo-2-chloropyrimidin-4-yl)diphenylphosphine oxide.

Rationale: The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial for promoting the catalytic cycle and preventing catalyst deactivation.[10] DBU is an effective non-nucleophilic base for this transformation. The C-Cl bond at the 2-position is generally less reactive than the C-Cl at the 4-position in nucleophilic aromatic substitution, and this protocol favors substitution at the 4-position.

Functionalization of the 5-Bromo Position

The C-Br bond at the 5-position of the pyrimidine phosphine oxide is now primed for a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyrimidine ring and the phosphine oxide group can influence the reactivity of the C-Br bond, often making it more susceptible to oxidative addition to the palladium(0) catalyst.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[11] It is widely used in pharmaceutical synthesis due to its mild reaction conditions and broad functional group tolerance.[12]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Materials:

-

5-Bromopyrimidine phosphine oxide derivative (1.0 equiv.)

-

Aryl- or heteroarylboronic acid or ester (1.2-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv.)

-

Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene/water)

Procedure:

-

In a reaction vessel, combine the 5-bromopyrimidine phosphine oxide (1.0 equiv.), the boronic acid/ester (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

-

Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution, and purify the residue by column chromatography to obtain the 5-arylpyrimidine phosphine oxide.

Rationale: The choice of catalyst and base is crucial. Pd(dppf)Cl₂ is a robust catalyst for many Suzuki couplings of heteroaryl halides.[11] An aqueous base is often used to facilitate the transmetalation step. The phosphine oxide group is generally stable under these conditions.

| Parameter | Recommended Condition | Rationale |

| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃/ligand | Robust and efficient for heteroaryl couplings.[11] |

| Ligand (if needed) | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands can improve yields with challenging substrates.[10] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A range of bases can be effective; choice may depend on the substrate. |

| Solvent | 1,4-Dioxane/H₂O, DME/H₂O, Toluene/H₂O | Biphasic solvent systems often enhance the reaction rate. |

| Temperature | 80-120 °C | Sufficient to drive the reaction to completion in a reasonable time. |

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted pyrimidines.[13] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[14]

Materials:

-

5-Bromopyrimidine phosphine oxide derivative (1.0 equiv.)

-

Terminal alkyne (1.2-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (2-5 mol%)

-

Copper(I) iodide (CuI) (1-5 mol%)

-

Base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the 5-bromopyrimidine phosphine oxide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and CuI (3 mol%).

-

Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., triethylamine, 3.0 equiv.).

-

Degas the mixture by bubbling argon through the solution for 10-15 minutes.

-

Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

-

Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) until completion, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography to yield the 5-alkynylpyrimidine phosphine oxide.

Rationale: The copper(I) co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15] The amine acts as both a base and a solvent. The electron-deficient nature of the pyrimidine ring generally facilitates this coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[6][16] This reaction has broad applicability in the synthesis of pharmaceuticals.[17]

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Materials:

-

5-Bromopyrimidine phosphine oxide derivative (1.0 equiv.)

-

Primary or secondary amine (1.2-1.5 equiv.)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

-

Bulky phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (2-4 mol%)

-

Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) (1.4-2.0 equiv.)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

-

To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).

-

Evacuate and backfill the tube with an inert gas.

-

Add the 5-bromopyrimidine phosphine oxide (1.0 equiv.) and the amine (1.2 equiv.).

-

Add the anhydrous solvent (e.g., toluene) and seal the tube.

-

Heat the reaction mixture to 80-110 °C with stirring until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography to afford the 5-aminopyrimidine phosphine oxide.

Rationale: The use of bulky, electron-rich phosphine ligands is critical for the success of Buchwald-Hartwig aminations, as they facilitate both the oxidative addition and the reductive elimination steps.[18] A strong base is required to deprotonate the amine in the catalytic cycle. The phosphine oxide group is generally robust to these conditions.

| Parameter | Recommended Condition | Rationale |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective Pd(0) and Pd(II) sources. |

| Ligand | XPhos, RuPhos, BrettPhos | Bulky biaryl phosphine ligands are generally superior for C-N coupling.[18] |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is essential. NaOt-Bu is common, but K₃PO₄ or Cs₂CO₃ can be used for more sensitive substrates. |

| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are required. |

| Temperature | 80-110 °C | To ensure a reasonable reaction rate. |

Heck Coupling: C-C (sp²) Bond Formation with Alkenes

The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, providing a valuable method for C-C bond formation.[19][20]

Materials:

-

5-Bromopyrimidine phosphine oxide derivative (1.0 equiv.)

-

Alkene (e.g., styrene, acrylates) (1.5-2.0 equiv.)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

-

Phosphine ligand (optional, e.g., PPh₃, P(o-tol)₃)

-

Base (e.g., triethylamine, K₂CO₃)

-

Solvent (e.g., DMF, acetonitrile, toluene)

Procedure:

-

In a sealable reaction tube, combine the 5-bromopyrimidine phosphine oxide (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the base (e.g., triethylamine, 2.0 equiv.).

-

If a phosphine ligand is used, add it at this stage (e.g., PPh₃, 4 mol%).

-

Add the solvent (e.g., DMF) and the alkene (1.5 equiv.).

-

Seal the tube and heat the reaction mixture to 100-140 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to obtain the 5-alkenylpyrimidine phosphine oxide.

Rationale: The Heck reaction often requires higher temperatures than other cross-coupling reactions.[21] The choice of base and solvent can significantly impact the reaction outcome. For electron-deficient pyrimidines, the reaction can proceed efficiently. The phosphine oxide moiety should be stable under these conditions.

Conclusion

The 5-bromo position on pyrimidine phosphine oxides is a key strategic point for molecular diversification. The palladium-catalyzed cross-coupling reactions outlined in these application notes—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—provide a powerful and versatile toolkit for medicinal chemists and drug development professionals. By leveraging these robust synthetic methods, researchers can efficiently generate libraries of novel, functionalized pyrimidine phosphine oxides for the discovery of new therapeutic agents with potentially enhanced physicochemical and pharmacological properties. Careful selection of catalysts, ligands, bases, and reaction conditions is paramount to achieving high yields and purity in these transformations.

References

-

Design, synthesis and evaluation of the Brigatinib analogues as potent inhibitors against tertiary EGFR mutants (EGFRdel19/T790M/C797S and EGFRL858R/T790M/C797S). (2022). PubMed. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). PMC. [Link]

-